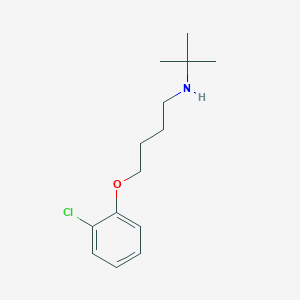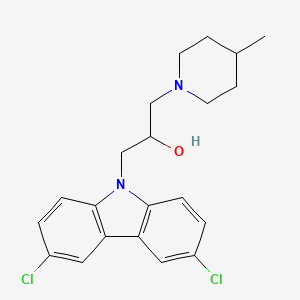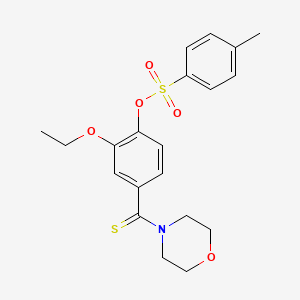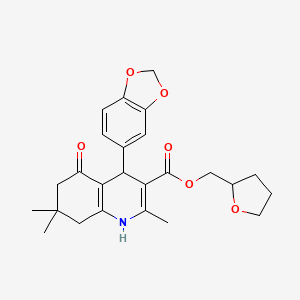
N-(3-methoxyphenyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-propoxybenzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPBA belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.
科学研究应用
N-(3-methoxyphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(3-methoxyphenyl)-3-propoxybenzamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methoxyphenyl)-3-propoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
Biochemical and physiological effects:
N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-methoxyphenyl)-3-propoxybenzamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. In addition, N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-(3-methoxyphenyl)-3-propoxybenzamide in lab experiments is its relatively low toxicity. N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to be well-tolerated in animal models, with few side effects. However, one limitation of using N-(3-methoxyphenyl)-3-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on N-(3-methoxyphenyl)-3-propoxybenzamide. One area of interest is the potential use of N-(3-methoxyphenyl)-3-propoxybenzamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-methoxyphenyl)-3-propoxybenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide and its potential applications in treating other diseases such as cancer and inflammatory disorders.
In conclusion, N-(3-methoxyphenyl)-3-propoxybenzamide is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a valuable tool for studying a variety of diseases. With further research, N-(3-methoxyphenyl)-3-propoxybenzamide may prove to be a valuable therapeutic agent for a number of conditions.
合成方法
The synthesis of N-(3-methoxyphenyl)-3-propoxybenzamide involves the reaction between 3-methoxyaniline and 3-propoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain N-(3-methoxyphenyl)-3-propoxybenzamide in its pure form.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-10-21-16-9-4-6-13(11-16)17(19)18-14-7-5-8-15(12-14)20-2/h4-9,11-12H,3,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVTDSNUHFZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B4978265.png)
![N-{1-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4978267.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4978279.png)
![dimethyl ((4-chlorophenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B4978292.png)
![N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)

![N-methyl-N-[2-(4-morpholinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4978313.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)

![N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)